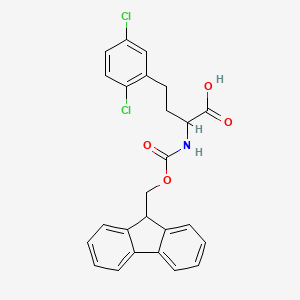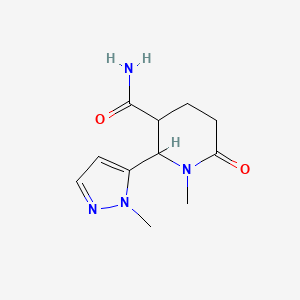
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is an organic compound that belongs to the class of phenylmethylamines. This compound features a benzyl group substituted with an aminomethyl group and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzyl chloride with 2-methoxy-N-methylethan-1-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenation or alkylation can be achieved using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS), alkyl halides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions and the formation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific receptors, making it useful in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine
- N-(4-(aminomethyl)benzyl)-2-ethoxy-N-methylethan-1-amine
- N-(4-(aminomethyl)benzyl)-2-methoxy-N-ethylethan-1-amine
Uniqueness
N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methoxy groups enhances its reactivity and allows for diverse applications in various fields. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted research and development.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
N-[[4-(aminomethyl)phenyl]methyl]-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C12H20N2O/c1-14(7-8-15-2)10-12-5-3-11(9-13)4-6-12/h3-6H,7-10,13H2,1-2H3 |
Clé InChI |
SREYNFLNACAIKD-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)CC1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)
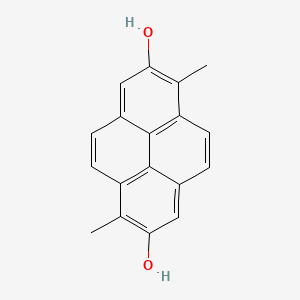
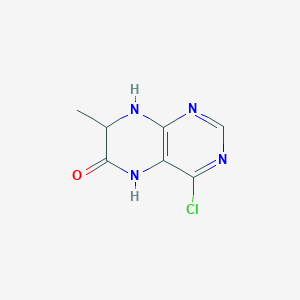
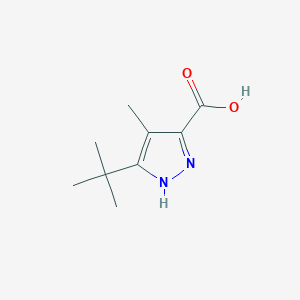
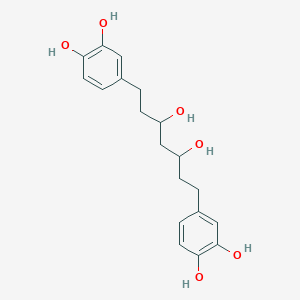
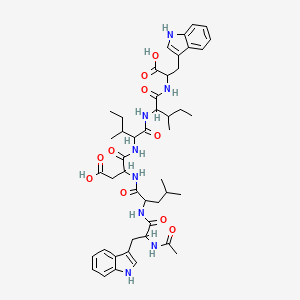
![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)
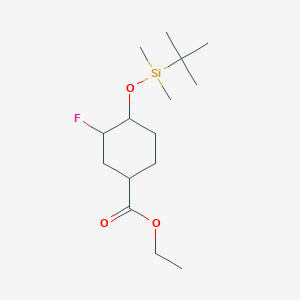
![5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)

